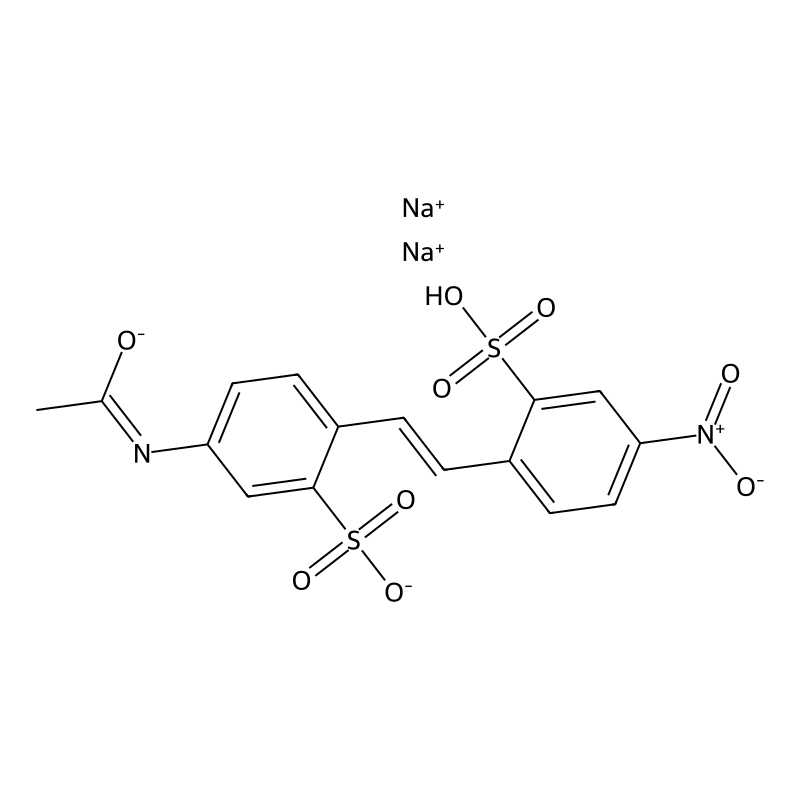

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

is a complex organic compound with the molecular formula C16H14N2Na2O7S2 . It contains several functional groups, including an acetamido group, a nitro group, and two sulfonate groups. These functional groups suggest that this compound could potentially have applications in various scientific fields, such as organic chemistry, medicinal chemistry, and materials science.

Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with the molecular formula and a molecular weight of approximately 398.36 g/mol. This compound features a sulfonate group, which contributes to its water solubility, making it useful in various applications, particularly in biological and chemical contexts. The presence of both acetamido and nitro groups indicates potential reactivity and biological activity, which are of interest in medicinal chemistry and dye synthesis.

The chemical reactivity of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate can be explored through various reactions:

- Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological properties.

- Coupling Reactions: This compound can undergo coupling reactions with other aromatic compounds, leading to the formation of azo dyes or other complex structures.

The biological activity of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is significant due to its structural components:

- Antimicrobial Properties: Compounds containing sulfonate and nitro groups have been studied for their antimicrobial activities.

- Potential as a Dye: The compound's structure suggests potential use as a dye in biological staining techniques due to its ability to bind to various biological substrates.

- Pharmacological Interest: The acetamido group may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

The synthesis of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves several steps:

- Nitration of Sulfonated Phenol: Starting from sulfonated phenol, nitration can introduce the nitro group.

- Acetylation: The introduction of the acetamido group is achieved through acetylation reactions using acetic anhydride or acetyl chloride.

- Formation of Ethenyl Linkage: The ethenyl linkage can be formed through condensation reactions involving appropriate aldehydes or ketones.

- Salt Formation: Finally, the disodium salt form is obtained by neutralizing the acidic sulfonic groups with sodium hydroxide.

Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate has various applications:

- Biological Staining: It is used as a dye in histological studies for staining tissues and cells.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic uses due to their biological activity.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic compounds.

Interaction studies involving disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate focus on its binding affinity with proteins and other biomolecules:

- Protein Binding Studies: Investigating how this compound interacts with various proteins can elucidate its mechanism of action in biological systems.

- Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes can inform its potential therapeutic applications.

Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate shares structural similarities with several other compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Disodium 5-amino-2-[4-nitrophenyl]benzenesulfonate | Similar sulfonate structure | Lacks acetamido group |

| Disodium 5-acetamido-4-hydroxybenzenesulfonate | Hydroxy instead of nitro | Different functional groups |

| Disodium 5-(4-sulfophenylazo)-6-amino-4-hydroxynaphthalene-2-sulfonate | Azo linkage present | Used as a dye, different reactivity |

Uniqueness

Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its specific combination of functional groups (acetamido and nitro), which may confer distinct biological activities not found in similar compounds. Its potential as a versatile reagent in both chemical synthesis and biological applications underscores its significance in research and industry contexts.